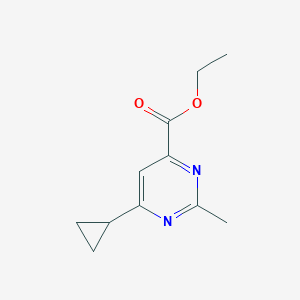

6-Ciclopropil-2-metilpirimidina-4-carboxilato de etilo

Descripción general

Descripción

Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate (ECMPC) is a heterocyclic compound with a six-membered ring structure that contains an ethyl group and a pyrimidine ring. It is a relatively new compound that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Mecanismo De Acción

Target of Action

Many pyrimidine derivatives are known to interact with various biological targets. For example, some pyrimidine derivatives have been shown to have neuroprotective and anti-inflammatory properties . The specific targets of “Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate” would depend on its specific structure and functional groups.

Biochemical Pathways

Pyrimidine derivatives can affect various biochemical pathways. For instance, some pyrimidine derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells . This suggests that they might affect the biochemical pathways involving these molecules.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a stable compound and has a low toxicity, making it safe to use in experiments. However, there are some limitations to using Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate in laboratory experiments. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.

Direcciones Futuras

The potential future directions for Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate research include further investigations into its mechanism of action, the development of new methods for synthesizing the compound, and the exploration of its potential applications in medicine and other fields. Additionally, further research into the biochemical and physiological effects of Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate could lead to the development of new drugs and treatments for various diseases. Finally, further research into the advantages and limitations of using Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate in laboratory experiments could lead to improved methods for conducting experiments and better understanding of the results.

Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

Se ha informado que los derivados de pirimidina exhiben propiedades anticancerígenas . Se han utilizado en la modulación de la leucemia mieloide. Por ejemplo, imatinib, dasatinib y nilotinib son fármacos basados en pirimidina y tratamientos bien establecidos para la leucemia .

Aplicaciones Antimicrobianas y Antifúngicas

Los derivados de pirimidina han mostrado actividades antimicrobianas y antifúngicas . Se han utilizado en el desarrollo de nuevos agentes antimicrobianos y antifúngicos .

Aplicaciones Antiparasitarias

Los derivados de pirimidina se han utilizado en el desarrollo de agentes antiparasitarios . Han mostrado efectividad contra varios parásitos .

Aplicaciones Cardiovasculares

En el campo de la investigación cardiovascular, los derivados de pirimidina se han utilizado como agentes cardiovasculares y antihipertensivos . Se han utilizado en el tratamiento de diversas enfermedades cardiovasculares .

Aplicaciones Antiinflamatorias y Analgésicas

Los derivados de pirimidina han mostrado actividades antiinflamatorias y analgésicas . Se han utilizado en el desarrollo de nuevos fármacos antiinflamatorios y analgésicos .

Aplicaciones Antidiabéticas

Los derivados de pirimidina se han utilizado en el desarrollo de agentes antidiabéticos . Han mostrado efectividad en el tratamiento de la diabetes .

Aplicaciones de Neuroprotección

Un estudio ha demostrado la actividad de neuroprotección del híbrido triazol-pirimidina en un modelo de células neuronales y microglía humana .

Aplicaciones Antiinflamatorias

El mismo estudio también indicó la actividad antiinflamatoria del híbrido triazol-pirimidina .

Propiedades

IUPAC Name |

ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-11(14)10-6-9(8-4-5-8)12-7(2)13-10/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGKVLVHVVFMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

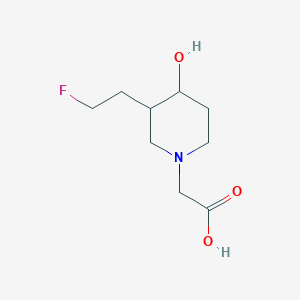

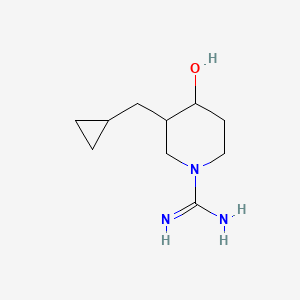

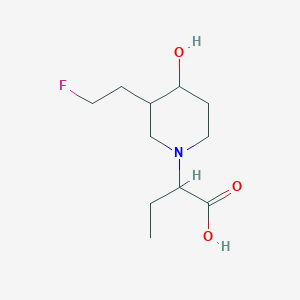

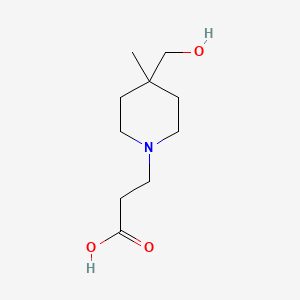

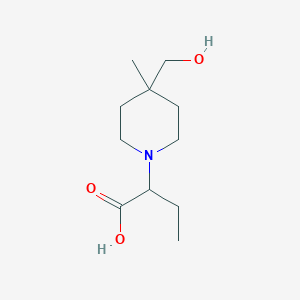

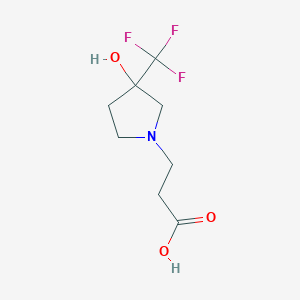

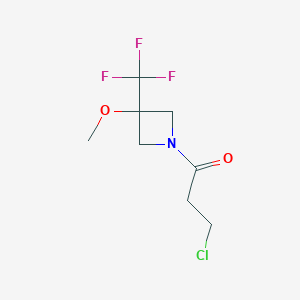

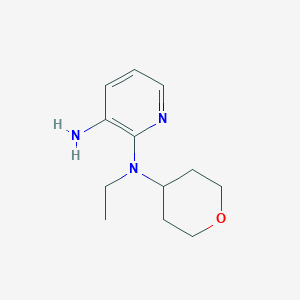

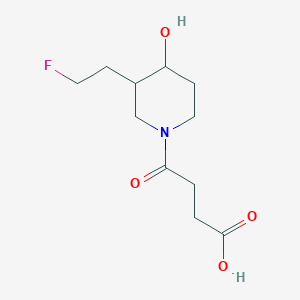

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.